ETHYL 1-[(E)-3-(4-METHYLPHENYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE
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Overview
Description
ETHYL 1-[(E)-3-(4-METHYLPHENYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a piperidine ring, an ethyl ester group, and a propenyl group with a 4-methylphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[(E)-3-(4-METHYLPHENYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE typically involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with piperidine under reflux conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity. The process may also include purification steps like recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[(E)-3-(4-METHYLPHENYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
ETHYL 1-[(E)-3-(4-METHYLPHENYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ETHYL 1-[(E)-3-(4-METHYLPHENYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 1-[(E)-3-(4-METHOXYPHENYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE
- ETHYL 1-[(E)-3-(4-ETHYLPHENYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE
Uniqueness
ETHYL 1-[(E)-3-(4-METHYLPHENYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
IUPAC Name |
ethyl 1-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-22-18(21)16-8-11-19(12-9-16)13-10-17(20)15-6-4-14(2)5-7-15/h4-7,10,13,16H,3,8-9,11-12H2,1-2H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTIWRQJDLJTNJ-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C=CC(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)/C=C/C(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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